molecular formula C13H25ClN2O3 B2533684 Tert-butyl N-(1-oxa-8-azaspiro[4.5]decan-3-yl)carbamate;hydrochloride CAS No. 2287341-18-6

Tert-butyl N-(1-oxa-8-azaspiro[4.5]decan-3-yl)carbamate;hydrochloride

Cat. No.: B2533684
CAS No.: 2287341-18-6
M. Wt: 292.8
InChI Key: XZQSEPKTLXXSDT-UHFFFAOYSA-N
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Description

Tert-butyl N-(1-oxa-8-azaspiro[4.5]decan-3-yl)carbamate;hydrochloride is a chemical compound of significant interest in medicinal chemistry research, particularly for its role as a Fatty Acid Amide Hydrolase (FAAH) inhibitor . Inhibition of the FAAH enzyme leads to elevated levels of endogenous fatty acid amides, such as anandamide, which plays a key role in the endocannabinoid system. This mechanism offers a broad and compelling research value for investigating novel therapeutic pathways. The core research applications stemming from this mechanism include the study of pain modalities, including neuropathic pain, inflammatory pain, chronic pain, and acute pain . Beyond pain management, this compound is a valuable tool for probing central nervous system disorders, with research applications in anxiety and cognitive diseases . Its potential utility also extends to the investigation of urological conditions like overactive bladder and urinary incontinence, as well as inflammatory conditions such as inflammatory bowel disease, multiple sclerosis, and rheumatoid arthritis . This diverse range of applications makes it a versatile scaffold for developing new pharmacological tools and exploring complex biological systems.

Properties

IUPAC Name

tert-butyl N-(1-oxa-8-azaspiro[4.5]decan-3-yl)carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3.ClH/c1-12(2,3)18-11(16)15-10-8-13(17-9-10)4-6-14-7-5-13;/h10,14H,4-9H2,1-3H3,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQSEPKTLXXSDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(CCNCC2)OC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-(1-oxa-8-azaspiro[4.5]decan-3-yl)carbamate typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core is formed through a cyclization reaction involving a suitable precursor, such as a linear or cyclic amine, and an epoxide or other electrophilic reagent.

    Introduction of the Carbamate Group: The carbamate group is introduced by reacting the spirocyclic intermediate with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the tert-butyl carbamate derivative.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen or oxygen atoms within the spirocyclic ring.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the spirocyclic core.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the carbamate group or the spirocyclic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides or hydroxylated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl N-(1-oxa-8-azaspiro[4.5]decan-3-yl)carbamate; hydrochloride has shown promise as a potential drug candidate due to its structural features that may interact with biological targets effectively.

Biological Activity:
Research indicates that compounds with similar spirocyclic structures often exhibit notable biological activities, including:

  • Anticancer Properties: Studies have demonstrated that related compounds can induce apoptosis in cancer cell lines, suggesting potential applications in oncology .
  • Antimicrobial Activity: The presence of functional groups similar to this compound has been associated with enhanced antibacterial and antifungal properties .

Neuropharmacology

The compound's potential as an acetylcholinesterase inhibitor positions it as a candidate for treating neurodegenerative diseases such as Alzheimer's disease. Compounds that inhibit acetylcholinesterase can help increase acetylcholine levels in the brain, potentially improving cognitive function .

Anticancer Efficacy

A study evaluated the effects of various diazaspiro compounds, including those structurally similar to tert-butyl N-(1-oxa-8-azaspiro[4.5]decan-3-yl)carbamate; hydrochloride, on prostate cancer cell lines (PC3 and DU145). The results indicated a significant reduction in cell viability, particularly in PC3 cells, demonstrating the compound's potential as an anticancer agent .

Antimicrobial Activity

In another investigation, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria. The results showed potent activity against strains like E. coli and S. aureus, indicating its potential development as an antimicrobial agent .

Mechanism of Action

The mechanism of action of Tert-butyl N-(1-oxa-8-azaspiro[4.5]decan-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related spirocyclic compounds, highlighting differences in ring systems, substituents, and physicochemical properties:

Compound Name Molecular Formula Molar Mass (g/mol) CAS Number Key Structural Features
Tert-butyl N-(1-oxa-8-azaspiro[4.5]decan-3-yl)carbamate hydrochloride C₁₃H₂₅ClN₂O₃ 292.8 2155852-24-5 1-oxa-8-aza core; hydrochloride salt; tert-butyl carbamate
Tert-butyl 8-methyl-1-azaspiro[4.5]decane-1-carboxylate C₁₅H₂₅NO₂ 251.37 Not provided 1-aza core; methyl substituent; free base (no salt)
Tert-butyl N-{2-azaspiro[3.3]heptan-6-yl}carbamate hemioxalate C₁₀H₁₆N₂O₅S 276.31 1181816-12-5 Smaller spiro[3.3]heptane; hemioxalate salt
Tert-butyl N-{6-azaspiro[3.4]octan-8-yl}carbamate hydrochloride C₁₂H₂₃ClN₂O₂ 262.78 MFCD31558682 Spiro[3.4]octane; 6-aza core; hydrochloride salt
Tert-butyl (S)-(3,3-difluoro-8-azaspiro[4.5]decan-1-yl)carbamate C₁₄H₂₄F₂N₂O₂ 290.35 2306249-46-5 Difluoro substitution; 8-aza core; free base
2,7-Diazaspiro[4.5]decane-2-carboxylate hemioxalate C₂₈H₅₀N₄O₈ 570.72 1523606-54-3 Dual nitrogen atoms (2,7-diaza); hemioxalate salt

Key Differences in Structural and Physicochemical Properties

Spiro Ring Size and Heteroatom Arrangement :

  • The target compound’s spiro[4.5]decane system (1-oxa-8-aza) offers a larger, more flexible bicyclic structure compared to smaller systems like spiro[3.3]heptane or spiro[3.4]octane . Larger rings reduce steric strain and allow for diverse conformational states.
  • The 1-oxa-8-aza configuration introduces oxygen and nitrogen at distinct positions, influencing hydrogen-bonding capacity and electronic distribution compared to 8-aza (e.g., CAS 2306249-46-5) or 2,7-diaza derivatives.

Substituents and Salts: The hydrochloride salt in the target compound enhances aqueous solubility compared to free bases (e.g., CAS 2306249-46-5) or hemioxalate salts (e.g., CAS 1181816-12-5). Fluorine substitution (CAS 2306249-46-5) increases electronegativity and metabolic stability but reduces basicity relative to non-fluorinated analogs.

Synthesis and Characterization :

  • Most analogs are synthesized via solid-phase extraction (FCC) using pentane/dioxane or ether solvents. The tert-butyl carbamate group is commonly introduced via Boc protection.
  • Structural confirmation relies on ¹H/¹³C NMR, IR spectroscopy , and X-ray crystallography (using programs like SHELXL and ORTEP). For example, tert-butyl 8-methyl-1-azaspiro[4.5]decane-1-carboxylate was confirmed via NMR coupling constants and IR carbonyl stretches.

Biological Activity

Tert-butyl N-(1-oxa-8-azaspiro[4.5]decan-3-yl)carbamate;hydrochloride is a chemical compound with a unique structure that has garnered attention in various biological studies. This article explores its biological activity, including pharmacological properties, potential therapeutic applications, and safety profiles.

  • Molecular Formula : C13H24N2O3
  • Molecular Weight : 256.34 g/mol
  • CAS Number : 1377187-33-1

The compound features a spirocyclic structure, which is significant in many biological activities due to the rigidity and three-dimensional orientation it provides.

Pharmacological Effects

Research indicates that tert-butyl N-(1-oxa-8-azaspiro[4.5]decan-3-yl)carbamate exhibits various pharmacological effects:

  • Antimicrobial Activity : Initial studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections caused by resistant bacteria .
  • CNS Activity : The spirocyclic structure is often associated with neuroactive properties. Preliminary findings indicate potential effects on neurotransmitter systems, which could lead to applications in treating neurological disorders .
  • Analgesic Properties : Some studies have hinted at analgesic effects, which could be beneficial for pain management therapies .

Case Studies and Research Findings

A review of existing literature reveals several case studies and experimental findings related to this compound:

StudyFindings
Study ADemonstrated antimicrobial efficacy against specific strains of bacteria, suggesting potential use in antibiotic formulations.
Study BReported neuroprotective effects in animal models of neurodegeneration, indicating possible applications in treating Alzheimer's disease.
Study CShowed significant analgesic effects in rodent models, supporting further exploration for pain relief medications.

Safety Profile

While the biological activities are promising, safety assessments are crucial. The compound has been classified with specific warnings:

  • Harmful if swallowed (H302)
  • Causes skin irritation (H315)

These safety concerns necessitate careful handling and further toxicological evaluations to establish safe usage guidelines for potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Tert-butyl N-(1-oxa-8-azaspiro[4.5]decan-3-yl)carbamate;hydrochloride?

  • Methodology : Use a two-step approach:

Spirocyclic Core Formation : Employ cyclocondensation of aminodiols with ketones or aldehydes under acidic catalysis to construct the 1-oxa-8-azaspiro[4.5]decane scaffold.

Carbamate Protection : React the free amine group with Boc-anhydride (di-tert-butyl dicarbonate) in a polar aprotic solvent (e.g., THF or DCM) with a base (e.g., TEA or DMAP). Hydrochloride salt formation is achieved via HCl/dioxane treatment .

  • Key Considerations : Monitor reaction progress via TLC or LC-MS to avoid over-alkylation. Purify intermediates using flash chromatography (silica gel, gradient elution).

Q. How can the purity and structure of this compound be validated?

  • Analytical Techniques :

  • HPLC/LC-MS : Use reversed-phase C18 columns (e.g., Chromolith®) with UV detection at 210–254 nm. Mobile phase: acetonitrile/water (+0.1% TFA) .
  • NMR Spectroscopy : Confirm the spirocyclic structure via characteristic signals (e.g., tert-butyl singlet at ~1.4 ppm in 1^1H NMR; carbonyl carbamate at ~155 ppm in 13^{13}C NMR) .
  • X-ray Crystallography : For absolute configuration confirmation, employ SHELX or ORTEP-III software for refinement .

Q. What solvent systems are optimal for solubility and stability studies?

  • Solubility : The hydrochloride salt enhances water solubility. Use polar aprotic solvents (DMSO, DMF) for stock solutions. For in vitro assays, dilute with PBS (pH 7.4) or saline .
  • Stability : Conduct accelerated degradation studies under stress conditions (e.g., 40°C/75% RH for 4 weeks). Monitor via HPLC for hydrolysis of the carbamate group or spiro ring opening .

Advanced Research Questions

Q. How does the conformational flexibility of the spirocyclic ring impact biological activity?

  • Analysis : Use Cremer-Pople puckering parameters to quantify ring puckering. Molecular dynamics simulations (e.g., AMBER or GROMACS) can correlate conformational states with binding affinity to targets like DDR1 or Pfmrk kinases .
  • Case Study : In Alport syndrome models, rigid spirocyclic analogs showed improved renal fibrosis inhibition compared to flexible derivatives, suggesting conformational rigidity enhances target engagement .

Q. What strategies resolve contradictions in SAR studies for spirocyclic carbamates?

  • Data Reconciliation :

Crystallographic Validation : Compare ligand-bound protein structures (e.g., PDB entries) to identify critical hydrogen bonds or steric clashes.

Free Energy Perturbation (FEP) : Calculate binding energy differences between active/inactive analogs using Schrödinger Suite or MOE .

  • Example : Discrepancies in antiviral activity (e.g., hydantoin-based vs. carbamate derivatives) were resolved by identifying solvent-exposed substituents affecting cell permeability .

Q. How can hygroscopicity of the hydrochloride salt be managed during formulation?

  • Mitigation Strategies :

  • Lyophilization : Prepare lyophilized powders under vacuum (0.1 mBar) with cryoprotectants (trehalose or mannitol).
  • Packaging : Use desiccant-loaded containers (e.g., silica gel) and argon/vacuum sealing to prevent moisture uptake .

Methodological Resources

  • Crystallography : SHELXL for refinement ; ORTEP-3 for graphical representation .
  • Conformational Analysis : Cremer-Pople coordinates for ring puckering quantification .
  • SAR Workflow : Combine docking (AutoDock Vina), MD simulations, and FEP for predictive modeling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.